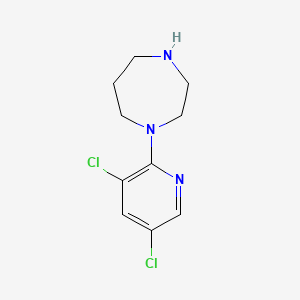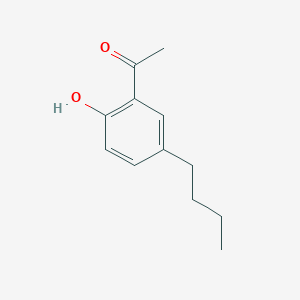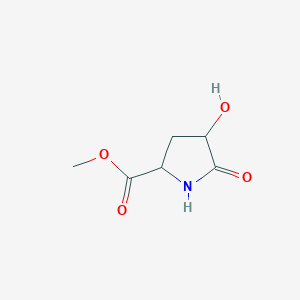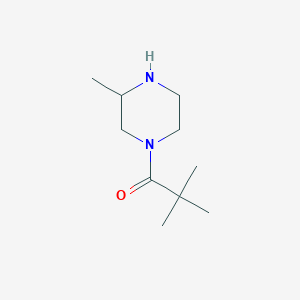
2-Bromo-5-chloro-3-fluoro-6-iodopyridine
描述
2-Bromo-5-chloro-3-fluoro-6-iodopyridine is a halogenated pyridine derivative. This compound is characterized by the presence of four different halogen atoms (bromine, chlorine, fluorine, and iodine) attached to a pyridine ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-3-fluoro-6-iodopyridine typically involves multi-step organic reactions. One common method is the halogen dance reaction, where halogen atoms migrate to different positions on the pyridine ring under specific conditions. For instance, starting from 2-halo-5-chloro-3-fluoro-4-iodopyridines, the lithiated intermediate rearranges to form this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using appropriate halogenating agents and catalysts. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Bromo-5-chloro-3-fluoro-6-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogens.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Organometallic Reagents: Used for substitution reactions.
Palladium Catalysts: Commonly used in coupling reactions.
Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids yield biaryl compounds, while substitution reactions can produce a variety of functionalized pyridines.
科学研究应用
2-Bromo-5-chloro-3-fluoro-6-iodopyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique halogenation pattern.
Industry: Utilized in the production of materials for organic electronics and other advanced technologies.
作用机制
The mechanism of action of 2-Bromo-5-chloro-3-fluoro-6-iodopyridine involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to specific receptors or enzymes. The electron-withdrawing nature of the halogens can also affect the compound’s reactivity and stability in biological systems .
相似化合物的比较
Similar Compounds
5-Bromo-2-chloro-3-fluoropyridine: Similar structure but lacks the iodine atom.
2-Fluoro-3-bromo-5-chloropyridine: Another halogenated pyridine with a different halogen arrangement.
Uniqueness
The presence of four different halogens in 2-Bromo-5-chloro-3-fluoro-6-iodopyridine makes it unique compared to other halogenated pyridines. This unique combination of halogens imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations.
属性
IUPAC Name |
2-bromo-5-chloro-3-fluoro-6-iodopyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrClFIN/c6-4-3(8)1-2(7)5(9)10-4/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQLHBLZJNFELQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)I)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrClFIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(R)-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B3328680.png)
![7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B3328683.png)





![3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline](/img/structure/B3328745.png)

